2,3-二氢-3α-甲氧基印楝内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

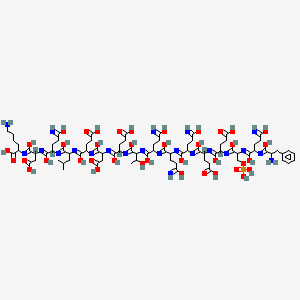

2,3-Dihydro-3alpha-methoxynimbolide is a natural product that belongs to the class of phytochemicals . It is primarily metabolized through hydroxylation and oxidation reactions . The compound has been isolated from plants such as Azadirachta indica .

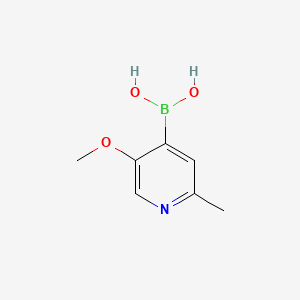

Molecular Structure Analysis

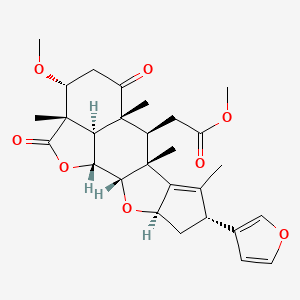

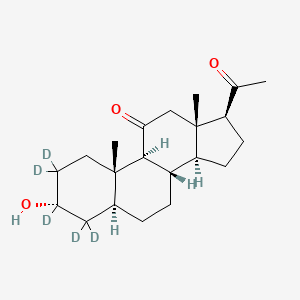

The molecular formula of 2,3-Dihydro-3alpha-methoxynimbolide is C28H34O8 . Its molecular weight is 498.6 g/mol . The compound’s structure includes a furan ring and multiple oxygen-containing functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-3alpha-methoxynimbolide include a molecular weight of 498.6 g/mol . The compound is a powder and can be dissolved in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .科学研究应用

合成和化学性质

2,3-二氢-3α-甲氧基印楝内酯是一种具有潜在生物学和化学意义的化合物,在现有文献中尚未直接提及。然而,对类似化合物的研究为可能相关的研究和应用类型提供了见解。例如,复杂有机化合物的合成,例如 2,2-二烷基-3-二烷基氨基-2,3-二氢-1H-萘并[2,1-b]吡喃,涉及可能适用于 2,3-二氢-3α-甲氧基印楝内酯的方法。这些过程通常涉及多步反应以及化学性质和反应性的探索 (Huang 等,2009)。

生物活性和药理潜力

生物活性和药理潜力的探索是 2,3-二氢-3α-甲氧基印楝内酯等化合物的重大研究领域。对相关化合物的研究已证明了多种生物活性,例如抗氧化和细胞毒性作用。例如,从具有甲氧基的木质素合成的化合物已显示出显着的自由基清除活性,表明有潜力开发抗氧化剂或治疗剂 (Yang 等,2014)。

植物中的化学防御机制

对植物化学防御机制的研究突出了具有甲氧基的化合物的重要性。这些研究提供了对天然化合物如何促进植物对病原体和害虫的抗性的见解。调节植物病原体相互作用的动态化学策略通常涉及复杂的有机分子,其中可能包括 2,3-二氢-3α-甲氧基印楝内酯等化合物 (Maresh 等,2006)。

抗胆碱酯酶和抗菌活性

抗胆碱酯酶和抗菌剂的开发是与 2,3-二氢-3α-甲氧基印楝内酯在结构上相关的化合物的另一个研究途径。新颖的合成方法和生物学评估导致了具有强大生物活性的化合物的发现,为治疗剂的开发提供了线索 (Lee 等,2010)。此外,对喹唑啉酮衍生物合成的研究已证明对各种菌株具有显着的抗菌活性,表明了开发新抗菌药物的潜在途径 (Osarumwense,2022)。

作用机制

Target of Action

2,3-Dihydro-3alpha-methoxynimbolide is a natural product that belongs to the class of phytochemicals The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it exhibits potent cyto-toxicities against one or more cell lines .

Biochemical Pathways

2,3-Dihydro-3alpha-methoxynimbolide is known to activate caspases-3, -8, and -9, while increasing the ratio of Bax/Bcl-2 . This suggests that it induces apoptosis via both mitochondrial and death receptor pathways in certain cell lines .

Pharmacokinetics

2,3-Dihydro-3alpha-methoxynimbolide is primarily metabolized through hydroxylation and oxidation reactions . .

Result of Action

The molecular and cellular effects of 2,3-Dihydro-3alpha-methoxynimbolide’s action primarily involve the induction of apoptosis in certain cell lines . This is achieved through the activation of caspases and the modulation of the Bax/Bcl-2 ratio .

属性

IUPAC Name |

methyl 2-[(1R,2S,4R,6R,9R,10S,11R,14R,15S,18R)-6-(furan-3-yl)-14-methoxy-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-13-15(14-7-8-34-12-14)9-16-21(13)27(3)17(10-20(30)33-6)26(2)18(29)11-19(32-5)28(4)23(26)22(24(27)35-16)36-25(28)31/h7-8,12,15-17,19,22-24H,9-11H2,1-6H3/t15-,16-,17-,19-,22-,23-,24-,26+,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROAUBFPFAPQMD-LPLKPKLGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C(CC5=O)OC)C)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC(=O)[C@@]6([C@@H](CC5=O)OC)C)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)

![A-172[neoplasm inhibitor]](/img/structure/B590823.png)

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)

![N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B590838.png)